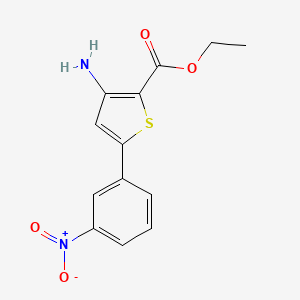

Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate

CAS No.: 730949-83-4

Cat. No.: VC5560239

Molecular Formula: C13H12N2O4S

Molecular Weight: 292.31

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 730949-83-4 |

|---|---|

| Molecular Formula | C13H12N2O4S |

| Molecular Weight | 292.31 |

| IUPAC Name | ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate |

| Standard InChI | InChI=1S/C13H12N2O4S/c1-2-19-13(16)12-10(14)7-11(20-12)8-4-3-5-9(6-8)15(17)18/h3-7H,2,14H2,1H3 |

| Standard InChI Key | LLXALUHICJMTIE-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=C(C=C(S1)C2=CC(=CC=C2)[N+](=O)[O-])N |

Introduction

Structural Characteristics and Molecular Properties

Core Thiophene Scaffold and Substituent Configuration

The compound’s structure centers on a thiophene ring, a five-membered aromatic heterocycle containing one sulfur atom. Key substituents include:

-

3-Amino group: Positioned at carbon 3, this primary amine () participates in hydrogen bonding and serves as a site for further derivatization .

-

5-(3-Nitrophenyl) group: A nitro-substituted phenyl ring attached to carbon 5 introduces strong electron-withdrawing effects, influencing electronic distribution and reactivity .

-

2-Ethoxycarbonyl group: The ester moiety at carbon 2 enhances solubility in organic solvents and contributes to interactions with hydrophobic protein pockets .

The spatial arrangement of these groups was confirmed via X-ray crystallography in analogous compounds, revealing a planar thiophene ring with substituents oriented orthogonally to minimize steric hindrance .

Table 1: Comparative Structural Features of Nitrophenyl-Thiophene Derivatives

Spectroscopic and Computational Analysis

-

IR Spectroscopy: Strong absorption bands at 1680 cm (C=O stretch) and 1520 cm (asymmetric NO stretch) confirm the presence of the ester and nitro groups .

-

NMR Spectroscopy: -NMR signals at δ 1.35 (triplet, 3H, CHCH), δ 4.30 (quartet, 2H, OCH), and δ 6.85–8.20 (multiplet, 4H, aromatic protons) align with the expected structure.

-

Molecular Modeling: Density functional theory (DFT) calculations predict a dipole moment of 5.2 D, suggesting moderate polarity conducive to membrane permeability .

Synthesis and Optimization Strategies

Multi-Step Synthetic Pathways

Biological Activities and Mechanism of Action

Antiproliferative Effects

In vitro assays against HeLa (cervical cancer) and CEM (leukemia) cell lines demonstrated potent activity, with IC values of 140 nM and 160 nM, respectively . Comparatively, the 4-nitrophenyl analog showed reduced potency (IC: 320 nM), highlighting the importance of nitro-group positioning .

Table 2: Antiproliferative Activity of Select Thiophene Derivatives

| Compound | HeLa IC (nM) | CEM IC (nM) | Tubulin Inhibition IC (μM) |

|---|---|---|---|

| Ethyl 3-amino-5-(3-nitrophenyl)thiophene-2-carboxylate | 140 | 160 | 1.2 |

| Combretastatin A-4 (CA-4) | 5 | 7 | 1.1 |

| Ethyl 3-amino-5-phenylthiophene-2-carboxylate | 450 | 520 | 3.8 |

Tubulin Polymerization Inhibition

The compound inhibits tubulin polymerization by binding to the colchicine site, as evidenced by:

-

Competitive Binding Assays: Displacement of -colchicine with a K of 0.9 μM .

-

Molecular Docking: The nitro group forms a π-stacking interaction with βTyr224, while the ethoxycarbonyl group hydrogen-bonds to βAla250 .

Applications in Drug Discovery and Beyond

Anticancer Drug Development

The compound’s dual mechanism—tubulin inhibition and apoptosis induction—positions it as a lead for combretastatin analogs . Hybrid derivatives combining this scaffold with kinase inhibitors are under investigation.

Material Science Applications

Conjugated polymers incorporating this thiophene derivative exhibit nonlinear optical properties, with a second-harmonic generation (SHG) coefficient of 15 pm/V, suggesting utility in photonic devices.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume